REACTION_CXSMILES
|
C(NCC1SC(C2C=[C:12]3[C:16](=[C:17](C(N)=O)C=2)[NH:15]C=C3C2CCN(S(CC)(=O)=O)CC2)=CC=1)C.[CH:33]([C:35]1[S:39][C:38]([B:40]([OH:42])[OH:41])=[CH:37][CH:36]=1)=O.C(N)(C)C.[BH3-]C#N.[Na+]>>[CH3:12][CH:16]([NH:15][CH2:33][C:35]1[S:39][C:38]([B:40]([OH:42])[OH:41])=[CH:37][CH:36]=1)[CH3:17] |f:3.4|
|
Name
|
5-{5-[(ethylamino)methyl]-2-thienyl}-3-[1-(ethylsulfonyl)-4-piperidinyl]-1H-indole-7-carboxamide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)NCC1=CC=C(S1)C=1C=C2C(=CNC2=C(C1)C(=O)N)C1CCN(CC1)S(=O)(=O)CC
|
Name
|
|
Quantity
|
50 mg
|
Type
|
reactant
|
Smiles
|
C(=O)C1=CC=C(S1)B(O)O
|
Name
|
|
Quantity
|
0.027 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)N
|
Name
|
|
Quantity
|
40 mg
|
Type
|
reactant
|
Smiles
|
[BH3-]C#N.[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
were reacted
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)NCC1=CC=C(S1)B(O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 41 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |